2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide
Description
2-Chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide is a chloroacetamide derivative characterized by a 4,5-dimethoxy-2-methylphenyl group attached to an ethylamine backbone, with a chloroacetyl moiety at the amide position. This compound belongs to a class of N-substituted acetamides, which are notable for their structural versatility and applications in pharmaceuticals, agrochemicals, and coordination chemistry.
Properties
IUPAC Name |
2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-8-5-11(17-3)12(18-4)6-10(8)9(2)15-13(16)7-14/h5-6,9H,7H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFAXAPFGSXDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)NC(=O)CCl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide typically involves the reaction of 4,5-dimethoxy-2-methylphenethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide is used in various scientific research fields, including:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential therapeutic applications.
Medicine: Investigating its pharmacological properties and potential as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Chloroacetamide Derivatives
| Compound Name | Aromatic Substituents | Amide Substituents | Key Functional Groups |
|---|---|---|---|
| 2-Chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide | 4,5-dimethoxy-2-methylphenyl | Ethyl | Cl, CH3, OCH3 |
| Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) | 2,6-diethylphenyl | Methoxymethyl | Cl, OCH3, CH2CH3 |
| 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | 2,6-dichlorophenyl | 1,3-thiazol-2-yl | Cl, S, N |
| 2-Chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide | 4-isobutylphenyl | Ethyl | Cl, (CH2)2CH(CH3)2 |
| 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) | Naphth-1-yl | Trichloroethyl | Cl, CCl3 |
Key Observations :
- The target compound’s 4,5-dimethoxy-2-methylphenyl group distinguishes it from alachlor (diethylphenyl) and dichlorophenyl derivatives, which may alter steric bulk and electronic effects .
- The methoxy groups in the target compound contrast with the trichloroethyl or isobutyl groups in other derivatives, influencing solubility (logP) and metabolic stability .
Physicochemical Properties
Table 2: Computed Properties of Selected Compounds
| Compound Name | Molecular Weight | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| This compound* | ~283.8 | ~2.8 | 1 | 4 | ~50.1 |
| Alachlor | 269.8 | 3.2 | 0 | 3 | 38.3 |
| 2-Chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide | 253.8 | 3.6 | 1 | 2 | 29.1 |
| 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | 304.2 | 3.1 | 1 | 3 | 72.7 |
Key Observations :
- The target compound’s higher polar surface area (due to methoxy groups) compared to alachlor or isobutyl derivatives suggests reduced membrane permeability but improved water solubility .
- The XLogP3 value (~2.8) indicates moderate lipophilicity, balancing bioavailability and environmental persistence better than highly lipophilic analogs like 2e (XLogP3 >4) .
Biological Activity
2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a chloro group, a dimethoxy-substituted phenyl ring, and an acetamide functional group. This configuration suggests potential interactions with biological targets due to the presence of electron-donating and electron-withdrawing groups.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives of piperidine have shown promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.125 mg/mL to 100 mg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Piperidine derivative A | E. coli | 0.0195 |
| Piperidine derivative B | Bacillus mycoides | 0.0048 |
| This compound | TBD | TBD |
Antifungal Activity
In addition to antibacterial properties, compounds similar to this compound have demonstrated antifungal activity. For example, certain derivatives were effective against Candida albicans, with MIC values indicating strong inhibitory effects .
Table 2: Antifungal Activity Overview
| Compound | Target Fungi | MIC (mg/mL) |
|---|---|---|
| Piperidine derivative C | C. albicans | 0.0048 |
| Piperidine derivative D | Fusarium oxysporum | TBD |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. Modifications in the chemical structure can significantly influence its potency and selectivity against various pathogens. For instance:
- Electron-Donating Groups : The presence of methoxy groups enhances solubility and may increase interaction with bacterial cell membranes.
- Chloro Substitution : The chloro group may enhance lipophilicity, facilitating better penetration into bacterial cells.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antimicrobial Efficacy : A study reported that piperidine derivatives exhibited varied antibacterial activities with MIC values ranging from low micromolar to high micromolar concentrations against several bacterial strains .
- In Vivo Studies : Research on related compounds has suggested potential therapeutic applications in treating infections caused by resistant bacterial strains, highlighting the need for further exploration of their pharmacokinetics and toxicity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
